3-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide
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Overview
Description
3-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring substituted with a chloro group and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide typically involves the reaction of 4-chloro-1H-pyrazole with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazide linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process would include steps such as chlorination, pyrazole formation, and hydrazide coupling, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions[][2].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide[][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives[2][2].
Scientific Research Applications
3-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Used in the development of energetic materials due to its high density and positive heat of formation.
Uniqueness
3-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide stands out due to its unique combination of a chloro-substituted pyrazole ring and a hydrazide linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15ClN6O |
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Molecular Weight |
294.74 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C12H15ClN6O/c1-9-10(7-18(2)17-9)5-14-16-12(20)3-4-19-8-11(13)6-15-19/h5-8H,3-4H2,1-2H3,(H,16,20)/b14-5+ |
InChI Key |
OAPJYWMMLLOCMH-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)CCN2C=C(C=N2)Cl)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)CCN2C=C(C=N2)Cl)C |
Origin of Product |
United States |
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